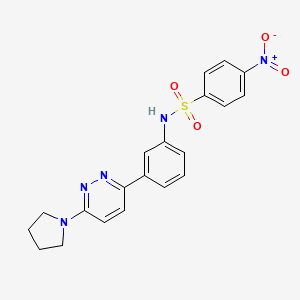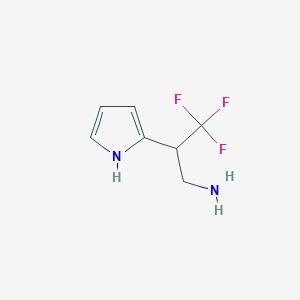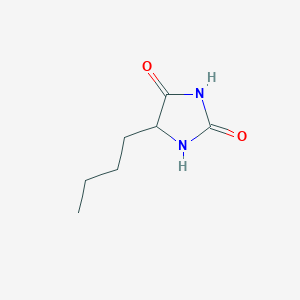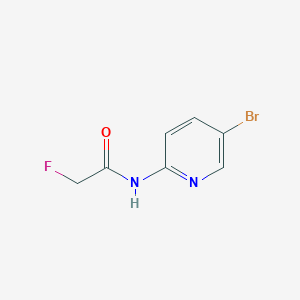
4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrrolidine ring , a pyridazine ring , and a benzenesulfonamide group. Pyrrolidine is a five-membered ring with one nitrogen atom , and pyridazine is a six-membered ring with two adjacent nitrogen atoms . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyridazine compounds can also be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound likely involves the three-dimensional arrangement of the pyrrolidine, pyridazine, and benzenesulfonamide groups. The stereochemistry of the molecule could be influenced by the pyrrolidine ring .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as 4-nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The presence of the pyridazine ring, known for its anticancer properties, enhances its effectiveness against various cancer cell lines .
Antimicrobial Applications
The sulfonamide group in this compound is well-known for its antimicrobial properties. Research has indicated that this compound can be effective against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. The pyridazine and sulfonamide moieties are often found in anti-inflammatory drugs, and preliminary studies have shown that this compound can reduce inflammation in various models .
Neurological Disorders
Research into pyrrolidine derivatives has shown promise in treating neurological disorders. This compound’s unique structure allows it to interact with specific neural receptors, potentially aiding in the treatment of conditions like Alzheimer’s and Parkinson’s diseases .
Cardiovascular Research
The compound’s ability to modulate certain biochemical pathways makes it a candidate for cardiovascular research. It has been studied for its potential to lower blood pressure and reduce the risk of heart disease by interacting with specific enzymes and receptors involved in cardiovascular health .
Agricultural Chemicals
In addition to its pharmaceutical applications, this compound has potential uses in agriculture. Its antimicrobial properties can be harnessed to develop new pesticides and herbicides, helping to protect crops from various pathogens .
Antioxidant Properties
The compound has been studied for its antioxidant properties, which can help in reducing oxidative stress in cells. This makes it a potential candidate for developing supplements or drugs aimed at preventing oxidative damage in various diseases .
Antidiabetic Research
The compound’s ability to influence metabolic pathways has led to research into its potential as an antidiabetic agent. Studies have shown that it can help regulate blood sugar levels and improve insulin sensitivity, making it a promising candidate for diabetes treatment .
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)17-6-8-18(9-7-17)30(28,29)23-16-5-3-4-15(14-16)19-10-11-20(22-21-19)24-12-1-2-13-24/h3-11,14,23H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLWDYMRLXXURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)
![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)


![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)